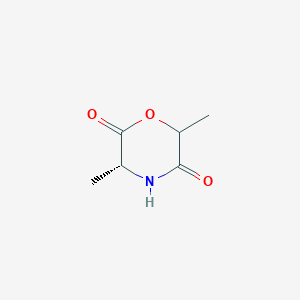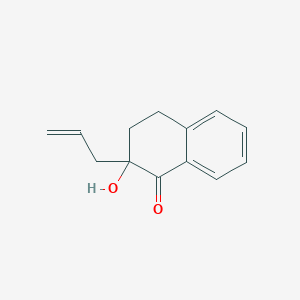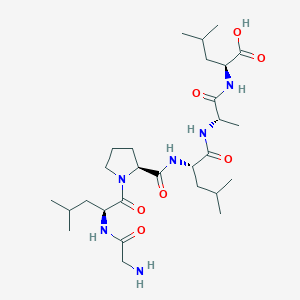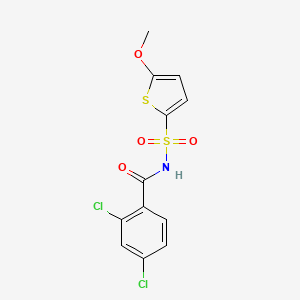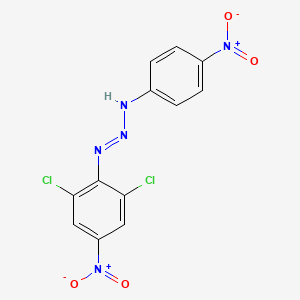
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene: is a synthetic organic compound characterized by the presence of two nitrophenyl groups and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of 2,6-dichloro-4-nitroaniline with 4-nitrobenzene diazonium salt under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazene linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The triazene linkage may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- (1E)-1-(2,4-Dichloro-6-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(3-nitrophenyl)triaz-1-ene
Uniqueness:
- The specific arrangement of nitro and chloro groups in (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene imparts unique chemical reactivity and biological activity.
- The compound’s triazene linkage provides distinct properties compared to other triazene derivatives, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
326810-83-7 |
|---|---|
Formule moléculaire |
C12H7Cl2N5O4 |
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-10-5-9(19(22)23)6-11(14)12(10)16-17-15-7-1-3-8(4-2-7)18(20)21/h1-6H,(H,15,16) |
Clé InChI |
BSYQSEVHPNAPFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


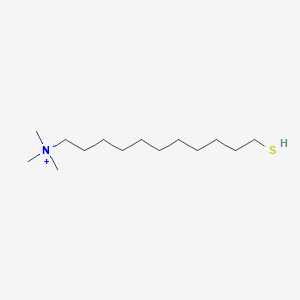
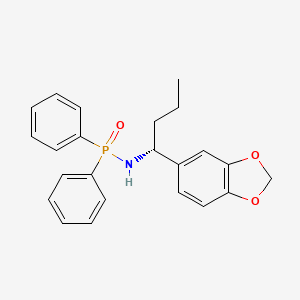
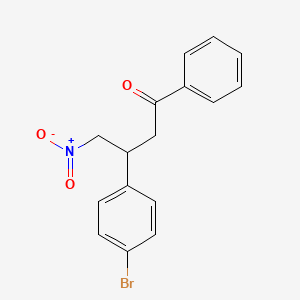
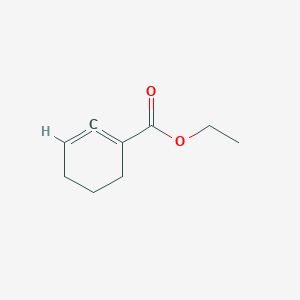
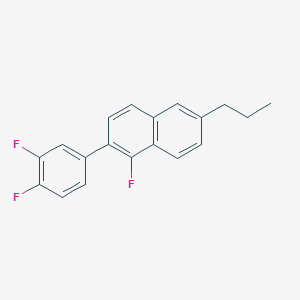
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
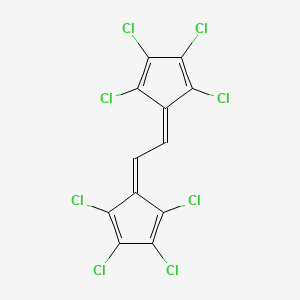
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
